1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine
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Overview
Description
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethoxy group and a fluorophenyl group, along with a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound, also known as F5069-0151, is the human CXCR2 receptor . The CXCR2 receptor is a part of the chemokine receptor family and plays a crucial role in mediating the chemotactic response of immune cells, particularly neutrophils, to inflammation sites .
Mode of Action
F5069-0151 acts as a potent, selective, and reversible antagonist of the human CXCR2 receptor . It binds to the CXCR2 receptor and inhibits the ligand (IL-8 or GRO-α) induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis . This inhibition occurs at concentrations consistent with its binding potency .
Biochemical Pathways
The compound’s action primarily affects the chemokine signaling pathway . By antagonizing the CXCR2 receptor, it disrupts the normal chemotactic response of neutrophils, thereby modulating the immune response .
Pharmacokinetics
F5069-0151 is partially metabolized via CYP3A4 . When co-administered with ketoconazole (a strong inhibitor of CYP3A4), a 2.1-fold increase in AUC (Area Under the Curve) and a 1.6-fold increase in Cmax (maximum serum concentration) were observed . This indicates that the compound’s bioavailability can be influenced by drugs that inhibit or induce CYP3A4 .
Result of Action
The antagonistic action of F5069-0151 on the CXCR2 receptor results in a reduction in blood neutrophils . In severe asthmatics, a sustained reduction in blood neutrophils of approximately 25% was observed, which was reversible upon discontinuation of treatment .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs, particularly those that affect CYP3A4 activity, can significantly alter the compound’s pharmacokinetics and, consequently, its efficacy . Furthermore, individual variations in CYP3A4 activity, which can be influenced by genetic factors, age, sex, and diet, may also impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution Reactions: The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Coupling with Piperazine: The final step involves coupling the pyrazole derivative with 4-methylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, thiols
Major Products
Oxidation: Carbonyl-containing derivatives
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-[7-ethoxy-4-(4-fluorophenyl)-1H-1,3,5-benzotriazepin-2-yl]-N,N-dimethylaniline
- 1-(4-fluorophenyl)-1-ethanol
- 1-ethynyl-4-fluorobenzene
Uniqueness
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methylpiperazine is unique due to its specific combination of functional groups and its pyrazole-piperazine core structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. For instance, the presence of the ethoxy and fluorophenyl groups may enhance its binding affinity to certain molecular targets, making it a more potent bioactive molecule .
Properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-3-24-15-12-22(14-6-4-13(18)5-7-14)19-16(15)17(23)21-10-8-20(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFIFHMLWJEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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